9-Fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione 9-Fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC17930579
InChI: InChI=1S/C21H27FO5/c1-18-7-5-13(24)9-12(18)3-4-15-14-6-8-20(27,17(26)11-23)19(14,2)10-16(25)21(15,18)22/h5,7,9,14-16,23,25,27H,3-4,6,8,10-11H2,1-2H3
SMILES:
Molecular Formula: C21H27FO5
Molecular Weight: 378.4 g/mol

9-Fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione

CAS No.:

Cat. No.: VC17930579

Molecular Formula: C21H27FO5

Molecular Weight: 378.4 g/mol

* For research use only. Not for human or veterinary use.

9-Fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione -

Specification

Molecular Formula C21H27FO5
Molecular Weight 378.4 g/mol
IUPAC Name 9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Standard InChI InChI=1S/C21H27FO5/c1-18-7-5-13(24)9-12(18)3-4-15-14-6-8-20(27,17(26)11-23)19(14,2)10-16(25)21(15,18)22/h5,7,9,14-16,23,25,27H,3-4,6,8,10-11H2,1-2H3
Standard InChI Key WAIJIHDWAKJCBX-UHFFFAOYSA-N
Canonical SMILES CC12CC(C3(C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC43C)F)O

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s systematic IUPAC name, 9-fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate, reflects its steroidal framework with modifications at key positions:

  • Fluorine at C9 enhances receptor binding affinity, a common modification in synthetic glucocorticoids to improve potency .

  • Hydroxyl groups at C11, C17, and C21 contribute to hydrogen bonding with glucocorticoid receptors, while the 21-acetate ester improves lipid solubility, potentially altering pharmacokinetics .

  • The 1,4-diene structure in ring A is critical for anti-inflammatory activity, as seen in analogs like prednisolone.

Table 1: Key Molecular Properties

PropertyValue
CAS Number7793-38-6
Molecular FormulaC23H29FO6\text{C}_{23}\text{H}_{29}\text{FO}_6
Molecular Weight420.47 g/mol
Melting PointNot reported
SolubilityLikely polar organic solvents
StabilitySensitive to hydrolysis

Synthesis and Production

SupplierLocationPurity Grade
Conier Chem & PharmaChinaResearch
Hefei TNJ ChemicalChinaTechnical
Guangdong Wengjiang ReagentChinaAnalytical

Pharmacological Profile

Mechanism of Action

The compound’s glucocorticoid activity likely stems from its interaction with cytoplasmic glucocorticoid receptors (GRs). Upon binding, the receptor-ligand complex translocates to the nucleus, modulating transcription of anti-inflammatory genes (e.g., annexin-A1) and repressing pro-inflammatory cytokines (e.g., IL-2, TNF-α) . The fluorine atom at C9 enhances GR affinity by 10- to 20-fold compared to non-halogenated analogs, as observed in dexamethasone derivatives .

Hypothesized Bioactivities

  • Anti-Inflammatory Effects: The 1,4-diene system inhibits phospholipase A2, reducing prostaglandin and leukotriene synthesis .

  • Immunosuppression: Downregulation of NF-κB and AP-1 transcription factors impairs T-cell activation and cytokine production .

  • Metabolic Effects: Prolonged use may induce gluconeogenesis and insulin resistance, a known side effect of glucocorticoids.

Research Applications

Analytical Challenges

Detection in biological matrices (e.g., urine) requires advanced techniques like LC-MS/MS. A 2003 study demonstrated neutral loss scanning for corticosteroids, identifying analogous structures via characteristic fragmentations (e.g., loss of H2O\text{H}_2\text{O} or CH3COOH\text{CH}_3\text{COOH}) .

Comparative Analysis with Structural Analogs

Table 3: Comparison with Common Glucocorticoids

CompoundFluorine PositionBioavailabilityAnti-inflammatory Potency
DexamethasoneC9High25x cortisol
PrednisoloneNoneModerate4x cortisol
9-Fluoro-11,17,21-THD*C9UnknownEstimated 10–15x cortisol

*9-Fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate

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